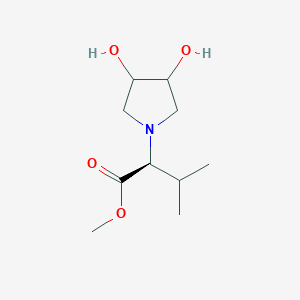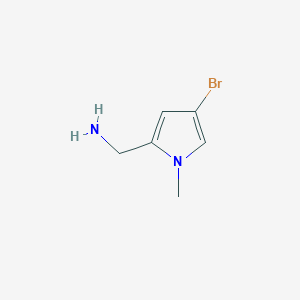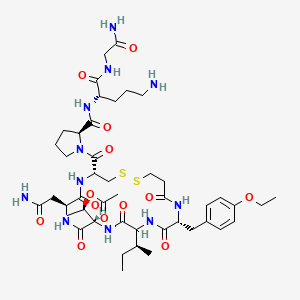
deamino-Cys(1)-D-Tyr(Et)-DL-Ile-Thr(Ac)-Asn-Cys(1)-Pro-Orn-Gly-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Deamino-Cys(1)-D-Tyr(Et)-DL-Ile-Thr(Ac)-Asn-Cys(1)-Pro-Orn-Gly-NH2 is a synthetic analogue of the naturally occurring peptide hormone arginine vasopressin. This compound is designed to mimic the effects of vasopressin, which plays a crucial role in regulating water balance and blood pressure in the body. The modifications in its structure, such as the deamination of cysteine and the incorporation of D-tyrosine and other amino acids, enhance its stability and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of deamino-Cys(1)-D-Tyr(Et)-DL-Ile-Thr(Ac)-Asn-Cys(1)-Pro-Orn-Gly-NH2 involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The initial amino acid is attached to a solid resin.
Coupling: Each subsequent amino acid is coupled to the growing chain using activating agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: Temporary protecting groups on the amino acids are removed to allow for further coupling.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and high-performance liquid chromatography (HPLC) is employed for purification.
化学反应分析
Types of Reactions
Deamino-Cys(1)-D-Tyr(Et)-DL-Ile-Thr(Ac)-Asn-Cys(1)-Pro-Orn-Gly-NH2 can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be modified through substitution reactions to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various reagents, such as N-hydroxysuccinimide (NHS) esters, can be used for amino acid substitution.
Major Products
The major products of these reactions include peptides with modified disulfide bonds or substituted amino acid residues, which can significantly alter the biological activity and stability of the compound.
科学研究应用
Deamino-Cys(1)-D-Tyr(Et)-DL-Ile-Thr(Ac)-Asn-Cys(1)-Pro-Orn-Gly-NH2 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Employed in research on hormone-receptor interactions and signal transduction pathways.
Medicine: Investigated for its potential therapeutic applications in treating conditions like diabetes insipidus and certain cardiovascular disorders.
Industry: Utilized in the development of diagnostic assays and as a reference standard in analytical chemistry.
作用机制
The compound exerts its effects by binding to vasopressin receptors, specifically the V2 receptor, which is primarily found in the kidneys. Upon binding, it activates the receptor, leading to the insertion of aquaporin-2 water channels into the apical membrane of renal collecting duct cells. This increases water reabsorption, thereby concentrating urine and reducing urine output. The molecular pathways involved include the activation of adenylate cyclase, increased cyclic AMP (cAMP) levels, and the subsequent activation of protein kinase A (PKA).
相似化合物的比较
Similar Compounds
Arginine Vasopressin: The natural hormone with similar biological functions but less stability.
Desmopressin: A synthetic analogue with enhanced antidiuretic properties and reduced vasopressor effects.
Lypressin: Another synthetic analogue used for similar therapeutic purposes.
Uniqueness
Deamino-Cys(1)-D-Tyr(Et)-DL-Ile-Thr(Ac)-Asn-Cys(1)-Pro-Orn-Gly-NH2 is unique due to its specific structural modifications, which confer increased stability and potency compared to natural vasopressin. These modifications also reduce its susceptibility to enzymatic degradation, making it more effective in therapeutic applications.
属性
分子式 |
C45H69N11O13S2 |
|---|---|
分子量 |
1036.2 g/mol |
IUPAC 名称 |
[(1R)-1-[(4R,7S,10S,16R)-4-[(2S)-2-[[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-16-[(4-ethoxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-10-yl]ethyl] acetate |
InChI |
InChI=1S/C45H69N11O13S2/c1-6-24(3)37-43(65)55-38(25(4)69-26(5)57)44(66)52-31(21-34(47)58)40(62)53-32(45(67)56-18-9-11-33(56)42(64)51-29(10-8-17-46)39(61)49-22-35(48)59)23-71-70-19-16-36(60)50-30(41(63)54-37)20-27-12-14-28(15-13-27)68-7-2/h12-15,24-25,29-33,37-38H,6-11,16-23,46H2,1-5H3,(H2,47,58)(H2,48,59)(H,49,61)(H,50,60)(H,51,64)(H,52,66)(H,53,62)(H,54,63)(H,55,65)/t24-,25+,29-,30+,31-,32-,33-,37?,38-/m0/s1 |
InChI 键 |
KEBJCNAAGNULQR-RIGKXQCKSA-N |
手性 SMILES |
CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@@H](C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N)CC(=O)N)[C@@H](C)OC(=O)C |
规范 SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)C(C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![copper;4-methyl-2-[N-[2-[[(5-methyl-2-oxidophenyl)-phenylmethylidene]amino]ethyl]-C-phenylcarbonimidoyl]phenolate](/img/structure/B15207146.png)

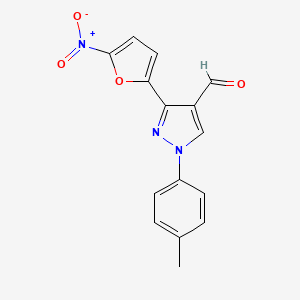
![6-Chloro-1-(difluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15207160.png)
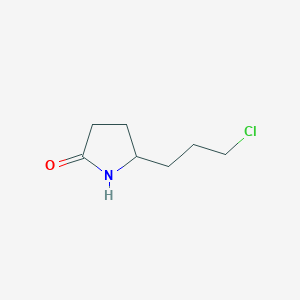
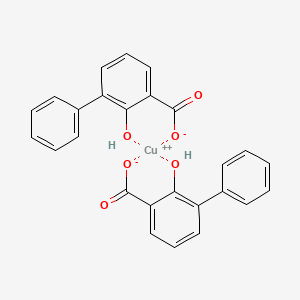
![1-(3-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-5-yl)ethanone](/img/structure/B15207198.png)
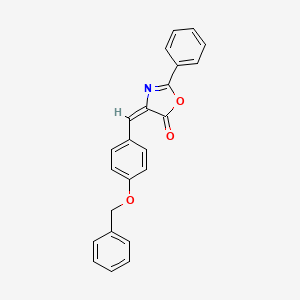
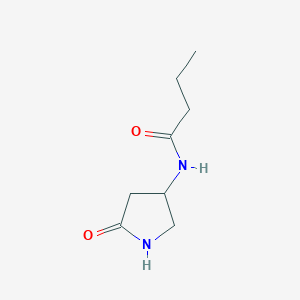
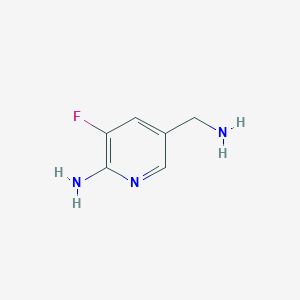
![4-Fluoro-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B15207232.png)
![6-(Cyanomethyl)benzo[d]oxazole-2-carbonitrile](/img/structure/B15207238.png)
